molecular formula C12H13NO2 B13296339 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13296339
M. Wt: 203.24 g/mol
InChI Key: NQEISPFLRQMNSI-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid is a bicyclic compound featuring a spiro[2.3]hexane core substituted at the 5-position with a pyridin-3-yl group and a carboxylic acid moiety. Though direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., phenyl, fluorophenyl, and trifluoromethyl derivatives) offer insights into its likely properties .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-pyridin-3-ylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-10(15)12(7-11(8-12)3-4-11)9-2-1-5-13-6-9/h1-2,5-6H,3-4,7-8H2,(H,14,15)

InChI Key

NQEISPFLRQMNSI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CN=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid typically involves the cycloaddition of appropriate precursors. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on the exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid C₁₂H₁₃NO₂ 217.24 Pyridin-3-yl Potential for π-π stacking and H-bonding via pyridine N
5-Phenylspiro[2.3]hexane-5-carboxylic acid C₁₃H₁₄O₂ 202.25 Phenyl High lipophilicity; aromatic interactions
5-[(3-Fluorophenyl)sulfanyl]spiro[2.3]hexane-5-carboxylic acid C₁₃H₁₃FO₂S 252.30 3-Fluorophenyl sulfanyl Enhanced metabolic stability; S atom may introduce redox sensitivity
5-(Trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid C₈H₉F₃O₂ 206.15 CF₃ Electron-withdrawing effect lowers pKa (~3.5–4.0)
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid C₉H₁₄O₃ 170.21 Ethoxy Increased hydrophilicity; ether group enhances solubility

Substituent Effects on Physicochemical Properties

  • Pyridin-3-yl Group: Introduces a basic nitrogen (pKa ~4.8–5.2 for pyridine derivatives ), enabling protonation at physiological pH.
  • Phenyl vs. Fluorophenyl : Fluorination (e.g., 3-fluorophenyl sulfanyl in ) increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.
  • Trifluoromethyl Group : The CF₃ substituent (as in ) lowers the carboxylic acid’s pKa, increasing acidity and favoring deprotonation at neutral pH. This improves solubility in polar media.
  • Sulfanyl vs.

Biological Activity

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and interactions with various biological targets.

The molecular formula for this compound is C12H13NO2C_{12}H_{13}NO_2, with a molecular weight of 203.24 g/mol. Its structure includes a pyridine ring, contributing to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within cells. The spirocyclic framework enhances the compound's binding affinity, potentially influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast cancer)
  • K562 (human erythroleukemia)

Table 1: Cytotoxicity Results

Cell LineIC50 (µg/mL)Selectivity Index
HeLa10 ± 12
MCF-715 ± 21.5
K5628 ± 0.53

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index compares the cytotoxicity towards cancer cells versus normal cells, suggesting that the compound exhibits selective toxicity towards cancerous cells.

Case Studies

  • Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest in the G0/G1 phase, indicating potential mechanisms for inducing apoptosis in leukemic cells.
    • Flow Cytometry Analysis : Flow cytometry revealed an increase in SubG1 phase cells from 4.5% (control) to 7.7% after treatment, indicating enhanced apoptosis.
  • Effect on MCF-7 Cells : In another study focused on breast cancer cells, the compound showed a dose-dependent decrease in cell viability, with notable morphological changes observed via microscopy.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison with other spirocyclic compounds was conducted:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeIC50 (µg/mL)Notable Activity
Spiro[2.3]hexane-5-carboxylic acidSimple spirocyclic>20Low cytotoxicity
5-(Phenyl)spiro[2.3]hexanePhenyl-substituted12 ± 1Moderate cytotoxicity
5-(Pyridin-3-yl)spiro[2.3]hexanePyridine-substituted8 ± 0.5High selectivity for cancer

The data indicates that the introduction of the pyridine moiety significantly enhances the compound's biological activity compared to other spirocyclic analogs.

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